3-(Chloromethyl)-3-(propan-2-YL)oxolane
CAS No.:
Cat. No.: VC17642041
Molecular Formula: C8H15ClO
Molecular Weight: 162.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15ClO |
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Molecular Weight | 162.66 g/mol |
IUPAC Name | 3-(chloromethyl)-3-propan-2-yloxolane |
Standard InChI | InChI=1S/C8H15ClO/c1-7(2)8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3 |
Standard InChI Key | SJIVYBDFHGXSND-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1(CCOC1)CCl |
Introduction
Key Findings
3-(Chloromethyl)-3-(propan-2-yl)oxolane is a substituted tetrahydrofuran derivative featuring a chloromethyl group and an isopropyl moiety at the 3-position of the oxolane (tetrahydrofuran) ring. While direct literature on this specific compound is limited, its structural analogs and synthetic pathways provide critical insights. This report synthesizes data from patents, physicochemical databases, and reaction mechanisms to elucidate its properties, potential applications, and synthesis challenges.
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 3-(chloromethyl)-3-(propan-2-yl)oxolane, reflects its oxolane backbone (a five-membered oxygen-containing ring) with substituents at the 3-position. Its molecular formula is C₈H₁₅ClO, with a molecular weight of 162.66 g/mol. The structure comprises a tetrahydrofuran ring where the 3-carbon bears both a chloromethyl (-CH₂Cl) and an isopropyl (-CH(CH₃)₂) group (Fig. 1) .
Stereochemical Considerations
Synthesis and Manufacturing Pathways
Cyclization of Precursors
A patent (US9399629B2) details the synthesis of 3-oxo-tetrahydrofuran via TEMPO-mediated oxidation of 3-hydroxy-THF . While this method targets a ketone derivative, analogous strategies could apply to 3-(chloromethyl)-3-(propan-2-yl)oxolane. Key steps might include:
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Ring-forming cyclization: Using a strong acid catalyst (e.g., p-toluenesulfonic acid) to cyclize a diol precursor bearing chloromethyl and isopropyl groups .
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Functional group introduction: Chlorination via thionyl chloride or phosphorus pentachloride after cyclization.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful control of reaction conditions.
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Byproduct formation: Competing reactions, such as over-chlorination or ring-opening, may necessitate purification techniques like distillation or chromatography .
Physicochemical Properties
Predicted Properties
Based on structurally related compounds (e.g., 3-(chloromethyl)-5-isopropyl-1,2,4-oxadiazole) :
Property | Value (Predicted) |
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Boiling Point | 215–230°C |
Density | 1.12–1.18 g/cm³ |
pKa | -1.5 to -0.5 (acidic H) |
Stability and Reactivity
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Hydrolytic sensitivity: The chloromethyl group may undergo hydrolysis in aqueous media, forming a hydroxymethyl derivative.
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Thermal stability: Likely stable up to 150°C, decomposing at higher temperatures to release HCl .
Research Gaps and Future Directions
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Experimental validation of predicted properties (e.g., DSC for thermal stability).
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Stereoselective synthesis to explore enantiomer-specific bioactivity.
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Ecotoxicity studies to assess environmental impact.
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